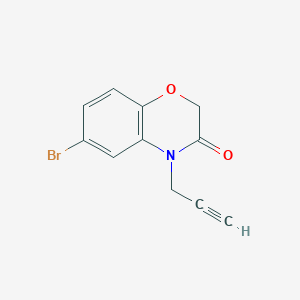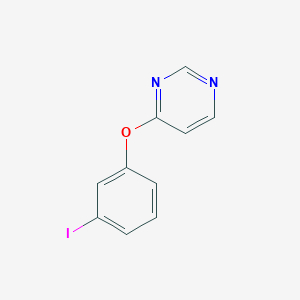
4-(3-Iodophenoxy)pyrimidine
Übersicht
Beschreibung
4-(3-Iodophenoxy)pyrimidine is a chemical compound with the CAS Number: 1249930-92-4 . It has a molecular weight of 298.08 and its IUPAC name is 3-iodophenyl 4-pyrimidinyl ether . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of 4-(3-Iodophenoxy)pyrimidine is represented by the InChI code: 1S/C10H7IN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H . This indicates that the molecule consists of a pyrimidine ring attached to an iodophenyl group via an ether linkage.Physical And Chemical Properties Analysis
4-(3-Iodophenoxy)pyrimidine is a powder with a molecular weight of 298.08 . and is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Pyrimidine derivatives, such as 4-(3-Iodophenoxy)pyrimidine, often serve as key intermediates in the synthesis of complex molecules. For instance, the stannylation reaction and cross-couplings in pyrimidines enable the formation of new carbon-carbon bonds via Pd(II)-catalyzed cross-couplings, showcasing the versatility of pyrimidine derivatives in organic synthesis (Majeed et al., 1989). Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine highlights the role of pyrimidine derivatives in the development of anticancer drugs (Zhou et al., 2019).
Photolyase Activity and DNA Repair
Pyrimidine derivatives also play a critical role in studying the mechanisms of DNA repair. The structure and function of DNA photolyase, an enzyme that repairs DNA by utilizing visible light to break the cyclobutane ring of pyrimidine dimers, are essential for understanding the photorepair process in biological systems (Sancar, 1994). This research provides insights into how organisms protect themselves against UV-induced DNA damage.
Antitumor Activities
The synthesis of pyrimidine libraries for screening against human hepatocellular carcinoma BEL-7402 cells demonstrates the potential therapeutic applications of pyrimidine derivatives in cancer treatment. The development of such libraries through combinatorial synthesis and one-pot reactions offers a method to discover new antitumor agents (Xie et al., 2007).
Electronic and Optical Properties
Pyrimidine derivatives are investigated for their electronic and optical properties, making them candidates for electronic, opto-electronic, and photovoltaic applications. The synthesis and characterization of fluorescent polyphenol species derived from methyl-substituted aminopyridine-based Schiff bases indicate the impact of substituent positions on optical, electrical, electrochemical, and fluorescence properties, underscoring the utility of pyrimidine derivatives in material science (Kaya et al., 2010).
Zukünftige Richtungen
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This suggests that 4-(3-Iodophenoxy)pyrimidine and other pyrimidine derivatives may have potential for future therapeutic applications.
Eigenschaften
IUPAC Name |
4-(3-iodophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIAGWUAJJEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodophenoxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



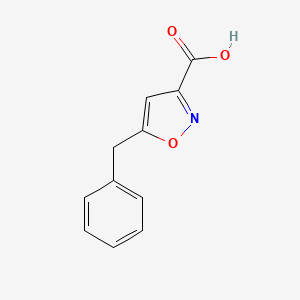
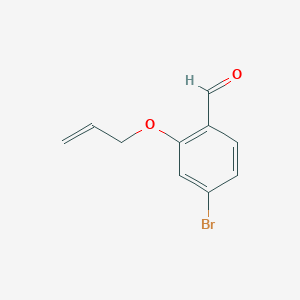
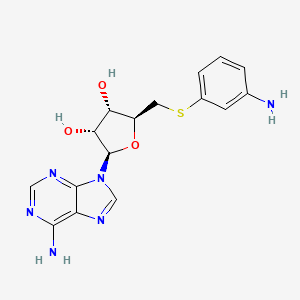
![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)
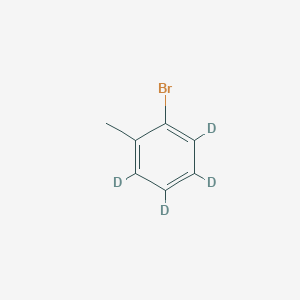
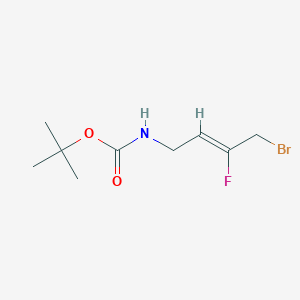
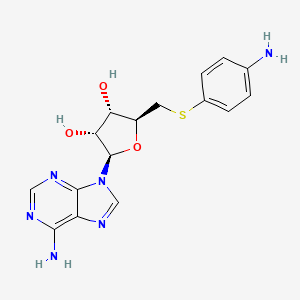
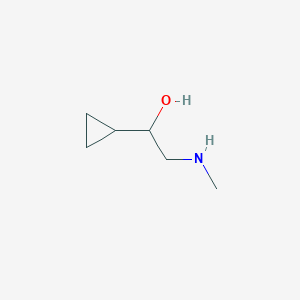
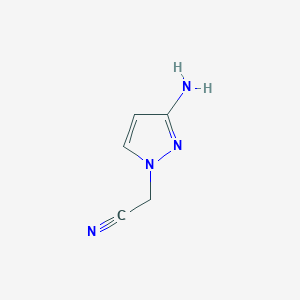
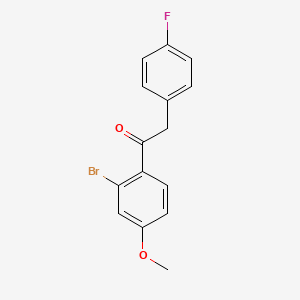
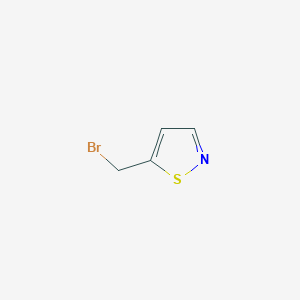
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

